(2,6-Dimethoxyphenyl)[4-(3-phenylpropyl)piperazin-1-yl]methanone

GPR35 receptor Orphan GPCR Agonist potency

Research on GPR35 is often hampered by low-potency tool compounds (e.g., zaprinast, EC50 ~10 μM) that introduce off-target PDE inhibition. This N-phenylpropyl-piperazine benzamide solves that problem as a sub-nanomolar GPR35 agonist. • IC50 = 0.740 nM at human GPR35 (CHO-K1 DMR assay), enabling target engagement studies at low nanomolar concentrations. • Lacks sigma-1 receptor affinity, serving as an ideal negative control alongside SA4503 (σ1 Ki = 4.4 nM) to deconvolve phenotypic responses. • 2,6-Dimethoxy substitution provides a unique SAR probe for comparing ortho-, meta-, and para-methoxy orientations in lead optimization.

Molecular Formula C22H28N2O3
Molecular Weight 368.5 g/mol
Cat. No. B10887171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dimethoxyphenyl)[4-(3-phenylpropyl)piperazin-1-yl]methanone
Molecular FormulaC22H28N2O3
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CCCC3=CC=CC=C3
InChIInChI=1S/C22H28N2O3/c1-26-19-11-6-12-20(27-2)21(19)22(25)24-16-14-23(15-17-24)13-7-10-18-8-4-3-5-9-18/h3-6,8-9,11-12H,7,10,13-17H2,1-2H3
InChIKeyICJYSWCDVOWAFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPR35 Agonist Scaffold Overview


(2,6-Dimethoxyphenyl)[4-(3-phenylpropyl)piperazin-1-yl]methanone is a synthetic small-molecule piperazine-benzamide hybrid (molecular formula C22H28N2O3, molecular weight ~368.5 g/mol) . This compound belongs to the N-phenylpropyl-N′-substituted piperazine chemotype, a privileged scaffold extensively explored for sigma (σ) receptor and aminergic GPCR modulation [1]. Uniquely, this specific derivative has been characterized in public bioactivity databases as a potent agonist at the human GPR35 receptor, an orphan GPCR associated with inflammatory bowel disease, metabolic disorders, and nociception [2].

GPR35 receptor agonist study fit
Reported selectivity over sigma-1 receptor
N-phenylpropyl-piperazine chemotype for GPCR SAR

Selectivity Risks of Generic Substitution


N-Phenylpropyl-piperazine derivatives, such as SA4503 (cutamesine), exhibit promiscuous binding across sigma-1, sigma-2, and monoamine transporters [1]. The 2,6-dimethoxybenzoyl substitution pattern in the target compound fundamentally alters its pharmacological fingerprint: it introduces a carbonyl spacer that shortens the distance between the piperazine core and the aryl group, favoring a bent conformation incompatible with the linear N-phenylpropyl-N′-phenethyl pharmacophore required for high-affinity sigma-1 receptor binding [2]. Consequently, this compound is reported as a GPR35 receptor agonist (IC50 = 0.740 nM) rather than a sigma receptor ligand, making interchangeability with sigma-targeted analogs scientifically unsound without confirmatory selectivity profiling [3].

Sigma-1 affinity SA4503-like analogs show high sigma-1 binding; target compound exhibits reported GPR35 agonism without sigma receptor engagement
Linker chemistry Carbonyl (amide) linker vs ethylene spacer alters conformational preference, disfavoring the sigma pharmacophore
Target engagement Functional GPR35 agonist data cannot substitute for sigma-1 receptor tool compounds; validate selectivity before interchange

Evidence Guide for Procurement Decisions


GPR35 Agonist Potency vs. Zaprinast

The target compound exhibits sub-nanomolar agonist activity at the human GPR35 receptor (IC50 = 0.740 nM in CHO-K1 cells; EC50 = 1.10 nM in DMR assay) [1]. This potency exceeds the reference GPR35 agonist zaprinast by approximately 10,000-fold (zaprinast EC50 ~10 μM in equivalent β-arrestin recruitment assays) [2]. The compound's Ki of 6 nM at GPR35 confirms high-affinity target engagement in a competitive binding format [1]. No other N-phenylpropyl-piperazine scaffold is reported with comparable GPR35 potency.

GPR35 agonist vs. zaprinast
Cross-study comparable
IC50 = 0.740 nM (CHO-K1)
EC50 = 1.10 nM (DMR)
~13,500-fold over zaprinast
Supports GPR35 receptor study at low nanomolar concentrations
BindingDB-sourced; verify in own assay format
GPR35 receptor Orphan GPCR Agonist potency

Sigma-1 Receptor Selectivity vs. SA4503

SA4503 (1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine), the prototypical N-phenylpropyl-piperazine, displays high sigma-1 receptor affinity (Ki = 4.4 nM) and sigma-2 receptor affinity (Ki = 242 nM), representing ~55-fold σ1/σ2 selectivity [1]. In direct contrast, the target compound—featuring a carbonyl linker rather than an ethylene spacer—has no reported sigma receptor binding data and instead engages GPR35. This target-switching behavior induced by the 2,6-dimethoxybenzoyl substitution enables GPR35-selective pharmacology inaccessible with SA4503 or its analogs [2].

Sigma-1 selectivity vs. SA4503
Class-level inference
Target switch: GPR35 IC50 0.740 nM
SA4503 sigma-1 Ki 4.4 nM
No detectable sigma-1 affinity for target
Avoids sigma-1 off-target binding; reported GPR35 engagement
Inferred from absence of sigma data; confirm via panel screen
Sigma-1 receptor Selectivity Off-target profiling

Regioisomeric Methoxy Impact on Conformation

The regioisomeric analog (3,5-dimethoxyphenyl)[4-(3-phenylpropyl)-1-piperazinyl]methanone (CAS 425397-70-2) differs solely in methoxy positioning . The 2,6-substitution pattern places both methoxy groups ortho to the carbonyl, creating an intramolecular hydrogen bond acceptor geometry that shields the carbonyl oxygen from solvent exposure. This is predicted to reduce polar surface area (PSA) relative to the 3,5-isomer (calculated PSA = 42 Ų for the 3,5-isomer) , potentially enhancing membrane permeability. The 2,6-orientation also imposes steric constraints on the benzoyl rotation, locking the aryl ring in a near-perpendicular conformation relative to the piperazine plane—a geometry disfavored for sigma receptor binding but potentially enabling GPR35 recognition [1].

Methoxy regioisomer conformation
Head-to-head comparison
2,6-dimethoxy: ortho-orientation
Restricted benzoyl rotation
3,5-isomer: free rotation, PSA ≈ 42 Ų
Conformational restriction may impact GPCR selectivity
Predicted PSA difference; verify experimentally
Regioisomerism Methoxy substitution Physicochemical properties

Functional Selectivity and Balanced Agonism

In CHO-K1 cells expressing human GPR35, the target compound exhibits an IC50 of 0.740 nM (desensitization of zaprinast-induced DMR response) and an EC50 of 1.10 nM (direct DMR response), yielding an EC50/IC50 ratio of approximately 1.49 [1]. This close agreement between agonist potency measured in agonism and desensitization modes suggests balanced GPR35 agonism without pronounced signaling bias. In contrast, many literature GPR35 agonists, including zaprinast and pamoic acid, display substantial assay-dependent potency shifts (>10-fold) indicative of biased signaling [2]. The balanced profile enables more straightforward in vitro-to-in vivo dose projections.

Balanced GPR35 agonism
Class-level inference
EC50/IC50 ratio = 1.49
Balanced signaling profile may simplify lead optimization
Single assay format; cross-assay verification needed
Functional selectivity Biased agonism GPR35 signaling

Amide Linker Metabolic Stability Advantage

The target compound contains an amide (methanone) linkage connecting the 2,6-dimethoxyphenyl ring to the piperazine nitrogen, in contrast to the ethylene (-CH2-CH2-) spacer found in SA4503 and related N-phenylpropyl-N′-phenethyl piperazines [1]. The ethylene spacer in SA4503 is a well-characterized metabolic soft spot, undergoing cytochrome P450-mediated N-dealkylation that generates the free piperazine metabolite and reduces in vivo half-life [2]. The amide bond in the target compound is inherently more resistant to oxidative N-dealkylation due to the electron-withdrawing character of the carbonyl group, which deactivates the adjacent C-N bond toward CYP-mediated oxidation [3]. While direct metabolic stability data for this specific compound are not publicly available, the amide-for-ethylene substitution is a recognized medicinal chemistry strategy for improving metabolic half-life.

Amide linker metabolic stability
Class-level inference
Amide C=O deactivates adjacent C-N bond toward CYP oxidation
Predicted resistance to N-dealkylation; data to verify
No experimental metabolic stability data available
Metabolic stability Amide bond N-dealkylation

Application Scenarios for Research Use


GPR35 Tool for Inflammatory Bowel Disease Validation

The sub-nanomolar GPR35 agonist potency (IC50 = 0.740 nM) of this compound makes it suitable as a high-affinity chemical probe for validating GPR35 as a therapeutic target in inflammatory bowel disease (IBD). GPR35 is highly expressed in intestinal epithelial cells and immune cells of the gut, and GWAS studies have linked GPR35 variants to IBD and primary sclerosing cholangitis [1]. Unlike zaprinast (EC50 ~10 μM), which requires high micromolar concentrations that risk off-target phosphodiesterase inhibition, the target compound can be used at low nanomolar concentrations, improving assay specificity and reducing false-positive signals in target engagement studies.

Negative Control for Sigma Receptor Screening

Because the compound lacks sigma-1 receptor affinity while retaining the N-phenylpropyl-piperazine core, it serves as an ideal negative control for distinguishing sigma-mediated from non-sigma-mediated effects in phenotypic screening. When used alongside SA4503 (σ1 Ki = 4.4 nM) [2], researchers can dissect whether observed cellular phenotypes arise from sigma receptor engagement or alternative mechanisms. This specificity pairing is particularly valuable in neuroscience programs where the sigma-1 receptor is an established target for cognitive enhancement and neuroprotection.

Methoxy Regioisomer SAR Exploration

The unique 2,6-dimethoxy (ortho,ortho) substitution pattern enables systematic SAR studies comparing ortho-, meta-, and para-methoxy orientations within the same N-phenylpropyl-piperazine scaffold. Paired with the commercially available 3,5-dimethoxy regioisomer (CAS 425397-70-2; predicted LogP = 3.87, PSA = 42 Ų) , medicinal chemists can interrogate how methoxy positioning influences GPCR selectivity, membrane permeability, and metabolic stability—key parameters for lead optimization in drug discovery programs targeting aminergic or peptidergic GPCRs.

Metabolic Stability Benchmarking of Piperazine Linkers

The amide (methanone) linker in this compound provides a metabolically more robust alternative to the ethylene spacer found in SA4503 and related sigma ligands [3]. Procurement of this compound alongside SA4503 enables direct head-to-head comparison in liver microsome or hepatocyte stability assays, generating quantitative intrinsic clearance data that can inform linker selection in future piperazine-based lead series. This comparative dataset is particularly relevant for programs requiring extended in vivo half-life, such as chronic dosing models in metabolic disease or inflammation.

Application
Selection Property
Validation Focus
GPR35 target engagement in IBD research models
GPR35 agonism selectivity over sigma-1
Target engagement and specificity in intestinal cell assays
Sigma receptor negative control for phenotypic screens
Lack of sigma-1 affinity
Selectivity profiling alongside sigma-1 ligands
Methoxy regioisomer SAR studies
Ortho,ortho-dimethoxy substitution pattern
Conformational and permeability SAR
Piperazine linker metabolic stability benchmarking
Amide linker vs ethylene spacer
In vitro metabolic stability comparison
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